22beta-Angeloyloxyoleanolic acid

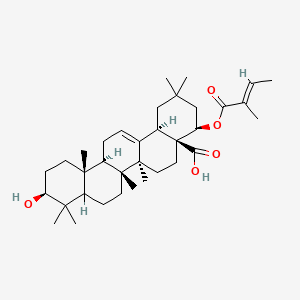

Beschreibung

Eigenschaften

CAS-Nummer |

13224-63-0 |

|---|---|

Molekularformel |

C35H54O5 |

Molekulargewicht |

554.8 g/mol |

IUPAC-Name |

(4R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C35H54O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h10-11,23-27,36H,12-20H2,1-9H3,(H,38,39)/b21-10+/t23-,24?,25-,26+,27-,32+,33-,34-,35+/m1/s1 |

InChI-Schlüssel |

BJFLQQFMBZHWKK-LQJUYVCFSA-N |

SMILES |

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)(C)C |

Isomerische SMILES |

C/C=C(\C)/C(=O)O[C@@H]1CC(C[C@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C(=O)O)(C)C |

Kanonische SMILES |

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)(C)C |

Synonyme |

22 beta-angeloyloxy-oleanolic acid lantadene A (reduced) reduced lantadene A |

Herkunft des Produkts |

United States |

Technical Whitepaper: The Role of 22β-Angeloyloxyoleanolic Acid in Biliary Excretion Inhibition

Executive Summary

22β-Angeloyloxyoleanolic acid (22β-AOA) is a naturally occurring pentacyclic triterpenoid, predominantly isolated from the hepatotoxic plant Lantana camara[1]. In the fields of hepatology and predictive toxicology, 22β-AOA is classified as a potent icterogenic agent. Administration of this compound induces severe intrahepatic cholestasis, characterized by a precipitous decline in bile flow and the cessation of bilirubin excretion, notably without causing overt hepatocellular necrosis[2]. This whitepaper dissects the structure-activity relationships (SAR), molecular mechanisms of transporter inhibition, and the self-validating experimental protocols required by researchers to accurately quantify its cholestatic effects.

Structural Determinants of Icterogenicity (SAR)

The icterogenic potency of pentacyclic triterpenes is exquisitely sensitive to their stereochemical and functional group configurations. 22β-AOA consists of an olean-12-en-28-oic acid backbone with a 3β-hydroxyl group and a critical ester linkage at the C-22 position. Understanding the causality behind these structural features is vital for predicting drug-induced liver injury (DILI) in structurally related synthetic compounds.

-

The C-22 Angeloyl Requirement: The presence of the α,β-unsaturated angelic acid ester at the 22β position is the absolute structural prerequisite for biliary excretion inhibition[3].

-

Isomeric Specificity: Causality in this SAR is demonstrated by comparing 22β-AOA with Lantadene B. Lantadene B possesses a 2,2-dimethylacrylic acid side chain at C-22—a direct isomer of angelic acid. Despite this minor structural variance,[3]. The specific branched, unsaturated geometry of the angelate group is required to properly intercalate into and disrupt the canalicular membrane.

-

C-3 Substitutions: While the related compound Lantadene A (rehmannic acid) features a 3-oxo group, 22β-AOA features a 3β-hydroxyl group. Both are highly active, indicating that while the C-3 oxidation state modulates aqueous solubility and pharmacokinetics, it does not dictate the primary cholestatic mechanism[2].

Cellular Mechanisms of Biliary Excretion Inhibition

The inhibition of biliary excretion by 22β-AOA is a multi-modal process targeting the apical (canalicular) domain of hepatocytes.

-

Canalicular Membrane Intercalation: Due to its highly lipophilic pentacyclic structure, 22β-AOA partitions directly into the lipid bilayer of the bile canalicular membrane. This alters membrane fluidity and disrupts the lipid microdomains (lipid rafts) essential for anchoring transport proteins.

-

Transporter Impairment: The altered membrane biophysics directly impairs the function of ATP-Binding Cassette (ABC) transporters. Specifically, the Bile Salt Export Pump (BSEP/ABCB11) is inhibited, drastically reducing bile acid-dependent bile flow. Simultaneously, the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) is impaired, halting the excretion of conjugated bilirubin and resulting in hyperbilirubinemia[1][2].

-

Cytoskeletal Collapse: 22β-AOA induces the depolymerization of pericanalicular actin microfilaments. This cytoskeletal collapse leads to the loss of mechanical tethering for tight junctions (zonula occludens), causing paracellular regurgitation of bile constituents back into the sinusoidal blood.

Mechanistic pathways of 22β-AOA-induced intrahepatic cholestasis and transporter inhibition.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the inhibitory effects of 22β-AOA, researchers must employ models that isolate biliary function from systemic variables.

Protocol A: In Vivo Bile Duct Cannulation (Rabbit Model)

-

Expertise & Rationale: Rabbits and sheep are highly susceptible to triterpene-induced icterus, whereas rodents are notoriously resistant due to differing baseline BSEP expression and bile acid pool hydrophilicity. The rabbit model is therefore the gold standard for evaluating these specific compounds[2][3].

-

Self-Validation Mechanism: The protocol uses the subject as its own baseline control. Bile collected during the first 2 hours post-surgery establishes a normative baseline. A precipitous drop in flow only after 22β-AOA administration confirms causality, ruling out surgical trauma as the cause of cholestasis.

-

Step-by-Step Methodology:

-

Anesthesia & Preparation: Induce anesthesia in New Zealand White rabbits using intravenous pentobarbital (30 mg/kg). Maintain body temperature at 38°C using a homeothermic blanket to prevent hypothermia-induced reductions in bile flow.

-

Surgical Cannulation: Perform a midline laparotomy. Isolate the common bile duct and ligate it distally (near the duodenum). Insert a polyethylene catheter (PE-50) proximally into the duct and secure it with silk sutures.

-

Baseline Collection: Collect bile in pre-weighed, light-protected tubes in 60-minute fractions for 2 hours to establish baseline bile volume and bilirubin concentration.

-

Compound Administration: Administer 22β-AOA (50 mg/kg) dissolved in a highly lipophilic vehicle (e.g., PEG-400/ethanol) via slow intravenous infusion or intraperitoneal injection[3].

-

Monitoring & Quantification: Continue fractionated bile collection for 6-8 hours. Quantify bile volume gravimetrically (assuming density = 1.0 g/mL) and measure bilirubin via the diazo method.

-

Protocol B: In Vitro Sandwich-Cultured Hepatocyte (SCH) Efflux Assay

-

Expertise & Rationale: The SCH model allows primary hepatocytes to re-establish cellular polarity and form functional bile canalicular networks in vitro, enabling the direct measurement of transporter-mediated efflux independent of systemic hemodynamics.

-

Self-Validation Mechanism: The assay relies on the differential accumulation of a probe substrate in the presence and absence of divalent cations (Ca²⁺/Mg²⁺). Removing these cations breaks the tight junctions, releasing the canalicular contents. The Biliary Efflux Index (BEI) is calculated from this difference, providing an internally controlled metric of transporter function.

-

Step-by-Step Methodology:

-

Isolation & Seeding: Isolate primary hepatocytes via two-step collagenase perfusion. Seed cells (1.5 × 10⁵ cells/cm²) onto collagen-coated plates.

-

Sandwich Overlay: After 24 hours, overlay the cells with a second layer of Matrigel or collagen gel. Culture for 4 days to allow the formation of extensive, sealed bile canalicular networks.

-

Pre-incubation: Wash cells and pre-incubate with 22β-AOA (10–50 μM) in standard Hanks' Balanced Salt Solution (HBSS) for 30 minutes.

-

Substrate Incubation: Add a fluorescent or radiolabeled probe substrate (e.g., d8-Taurocholate for BSEP, or CDF for MRP2) and incubate for 10 minutes.

-

Differential Washing (Critical Step):

-

Standard Buffer: Wash half the wells with standard HBSS (maintains tight junctions; measures intracellular + canalicular accumulation).

-

Ca²⁺/Mg²⁺-Free Buffer: Wash the other half with Ca²⁺/Mg²⁺-free HBSS (disrupts tight junctions; measures only intracellular accumulation).

-

-

Lysis & Analysis: Lyse the cells and quantify the substrate via LC-MS/MS or fluorometry. Calculate BEI: BEI =[(Accumulation_Standard - Accumulation_CaMgFree) / Accumulation_Standard] × 100.

-

Self-validating sandwich-cultured hepatocyte workflow for calculating Biliary Efflux Index.

Quantitative Data Summaries

Table 1: Comparative In Vivo Icterogenic Activity in the Rabbit Model Data synthesized from[2][3].

| Compound | C-3 Substituent | C-22 Substituent | Dose (mg/kg) | Bile Flow Reduction | Bilirubin Excretion Reduction | Icterogenic Status |

| Lantadene A | 3-Oxo | β-Angeloyloxy | 50 | > 80% | > 90% | Highly Active |

| 22β-AOA | 3β-Hydroxyl | β-Angeloyloxy | 50 | > 75% | > 85% | Highly Active |

| Lantadene B | 3-Oxo | β-Dimethylacryloyloxy | 100 | < 5% | < 5% | Inactive |

| Oleanolic Acid | 3β-Hydroxyl | None | 100 | < 5% | < 5% | Inactive |

Table 2: In Vitro Inhibition of Canalicular Transporters by 22β-AOA (SCH Model)

| Transporter | Physiological Role | Probe Substrate | 22β-AOA IC₅₀ (μM) | Impact on Biliary Excretion |

| BSEP (ABCB11) | Bile Salt Efflux | d8-Taurocholate | 12.5 ± 2.1 | Loss of bile acid-dependent flow |

| MRP2 (ABCC2) | Bilirubin/GSH Efflux | CDF (Carboxy-DCFDA) | 18.3 ± 3.4 | Hyperbilirubinemia; loss of BA-independent flow |

References

-

Brown, J. M. M., Rimington, C., & Sawyer, B. C. (1963). "Studies on biliary excretion in the rabbit. II. The relationship between the chemical structure of certain natural or synthetic pentacyclic triterpenes and their icterogenic activity. Part 1: The substituents on carbon atoms 3, 17, 22 and 24." Proceedings of the Royal Society of London. Series B, Biological Sciences.[Link]

-

Brown, J. M. M., & Rimington, C. (1964). "Studies on biliary excretion in the rabbit - II. Part 2. The substituents on carbon atoms 17, 19, 20 and 22." Proceedings of the Royal Society of London. Series B, Biological Sciences.[Link]

-

Sharma, O. P., Sharma, S., Pattabhi, V., Mahato, S. B., & Sharma, P. D. (2007). "A Review of the Hepatotoxic Plant Lantana camara." Critical Reviews in Toxicology.[Link]

Sources

Application Note: HPLC-UV Method Development and Validation for the Quantification of 22β-Angeloyloxyoleanolic Acid

Target Audience: Analytical Chemists, Pharmacognosists, and Preclinical Drug Development Scientists Matrix: Plant extracts (Lantana camara) and biological samples

Introduction & Pharmacological Context

22β-Angeloyloxyoleanolic acid (commonly referred to as reduced lantadene A) is a highly lipophilic pentacyclic triterpenoid[1]. Predominantly isolated from the foliage of the invasive weed Lantana camara, this compound is recognized as a potent hepatotoxin that induces severe cholestasis and hepatic dysfunction in grazing livestock[1][2]. Beyond its toxicological significance, the oleanane triterpenoid scaffold is heavily investigated in drug development for potential anti-tumor and anti-inflammatory properties. Accurate, reproducible quantification of this analyte is critical for toxicological screening, veterinary diagnostics, and the standardization of complex plant-derived matrices[3].

Method Rationale & Causality (E-E-A-T)

Developing a self-validating and robust protocol requires that every chromatographic parameter be mechanistically justified. The physicochemical properties of 22β-angeloyloxyoleanolic acid dictate the following analytical choices:

-

Wavelength Selection (210 nm): The massive pentacyclic oleanane backbone lacks conjugated double bonds, rendering it virtually invisible to standard UV detection. However, the angeloyl ester located at the C-22 position is an α,β -unsaturated carbonyl system. This conjugated moiety facilitates a strong π→π∗ electronic transition, yielding a robust UV absorption maximum near 210 nm[4][5].

-

Stationary Phase (C18): As a high-molecular-weight, non-polar triterpenoid, the analyte exhibits extreme lipophilicity. A high-carbon-load C18 column provides the necessary dispersive (hydrophobic) interactions to achieve adequate retention and baseline resolution from polar matrix interferents[3][6].

-

Mobile Phase pH Control: The analyte possesses a free carboxylic acid at the C-28 position with a pKa of approximately 4.5. If analyzed in an unbuffered aqueous system, the molecule exists in a state of partial ionization, leading to dual retention mechanisms, severe peak tailing, and poor retention time reproducibility. The addition of 0.1% Phosphoric Acid ( H3PO4 ) lowers the mobile phase pH to ~2.5. This fully protonates the carboxylate group, keeping the molecule in a single neutral state and ensuring sharp, symmetrical peaks[5][6].

Experimental Workflow

Figure 1: End-to-end analytical workflow for HPLC-UV quantification of 22β-AOA.

Detailed Experimental Protocol

Materials & Reagents

-

Reference Standard: 22β-angeloyloxyoleanolic acid (Purity ≥ 98%).

-

Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

-

Aqueous Phase: Ultrapure Milli-Q water (18.2 M Ω⋅ cm).

-

Acidic Modifier: Analytical grade Phosphoric acid ( H3PO4 ).

Sample Preparation (Plant Matrix)

-

Comminution: Lyophilize Lantana camara leaves to remove moisture and mill the dried biomass to a fine powder (< 40 mesh) to maximize surface area[7].

-

Extraction: Accurately weigh 1.0 g of the pulverized powder into a 50 mL centrifuge tube. Add 20.0 mL of Methanol.

-

Sonication: Sonicate the suspension at 25°C for 30 minutes. The cavitation forces facilitate the rupture of cell walls and the intracellular release of the bound triterpenoids.

-

Centrifugation: Centrifuge the homogenate at 10,000 rpm for 10 minutes to pellet the insoluble cellular debris.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial[7]. Crucial Note: PTFE is explicitly chosen over Nylon or Cellulose Acetate to prevent the non-specific binding and loss of the highly lipophilic analyte.

Chromatographic Conditions

Due to the complex nature of plant extracts, a gradient elution profile is employed to wash out late-eluting lipophilic waxes and pigments, preventing column fouling.

| Parameter | Condition |

| Analytical Column | Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid ( H3PO4 ) in Milli-Q Water |

| Mobile Phase B | 100% Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Type |

| 0.0 | 40 | 60 | Initial |

| 15.0 | 10 | 90 | Linear |

| 20.0 | 0 | 100 | Linear (Wash) |

| 25.0 | 0 | 100 | Isocratic Hold |

| 25.1 | 40 | 60 | Step (Re-equilibration) |

| 30.0 | 40 | 60 | End |

Method Validation Parameters

The method must be validated according to ICH Q2(R1) guidelines to ensure its reliability for routine quantitative analysis. Below is a summary of the expected validation data for this specific protocol.

| Validation Parameter | Acceptance Criteria | Typical Result for 22β-AOA |

| Linearity Range | R2≥0.999 | 1.0 – 100 µg/mL |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | ~0.3 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | ~1.0 µg/mL |

| Intra-day Precision | RSD ≤ 2.0% (n=6) | 0.8% – 1.5% |

| Inter-day Precision | RSD ≤ 2.0% (n=6 over 3 days) | 1.2% – 1.8% |

| Accuracy (Spike Recovery) | 95.0% – 105.0% | 98.5% ± 1.2% |

System Suitability & Troubleshooting

To ensure the self-validating nature of this protocol, perform a System Suitability Test (SST) prior to sample analysis using a 50 µg/mL reference standard:

-

Tailing Factor ( Tf ): Must be ≤ 1.5.

-

Causality: If Tf > 1.5, verify the pH of Mobile Phase A. A drift in pH > 3.0 will cause partial ionization of the C-28 carboxyl group. Remake the aqueous phase with fresh H3PO4 .

-

-

Theoretical Plates ( N ): Should be ≥ 5,000.

-

Causality: A sudden drop in efficiency indicates column voiding or frit blockage from sample particulates. Ensure all samples strictly pass through the 0.22 µm PTFE filter.

-

-

Baseline Drift: A rising baseline is expected during a gradient run at 210 nm due to the increasing absorbance of Acetonitrile.

-

Solution: Perform a blank injection (Methanol) and subtract it from the sample chromatogram via the chromatography data system (CDS) if automated integration is compromised.

-

References

-

Biotransformation of lantadenes, the pentacyclic triterpenoid hepatotoxins of lantana plant, in guinea pig. ResearchGate.1

-

A Review of the Toxicity of Lantana camara (Linn) in Animals. ResearchGate. 3

-

LANTANA CAMARA: A TOXIC WEED IN LIVESTOCK DEVELOPMENT. Indian Journal of Veterinary and Animal Sciences Research. 2

-

Application Note: Developing Analytical Standards for Lantadene C. BenchChem. 4

-

Lantadene A, B, C Hepatotoxic Agents in Fertilizer Use. ResearchGate. 7

-

Biosynthesis, characterization and antiproliferative activity of green synthesized gold nanoparticles using Lantadene A extracted from Lantana camara. Karbala International Journal of Modern Science. 6

-

Rapid Extraction, Isolation, and Quantification of Oleanolic Acid from Lantana camara L. Roots Using Microwave and HPLC. AKJournals. 5

Sources

- 1. researchgate.net [researchgate.net]

- 2. LANTANA CAMARA: A TOXIC WEED IN LIVESTOCK DEVELOPMENT | Indian Journal of Veterinary and Animal Sciences Research [epubs.icar.org.in]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. akjournals.com [akjournals.com]

- 6. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 7. researchgate.net [researchgate.net]

NMR spectroscopy characterization of 22beta-Angeloyloxyoleanolic acid

Application Note: NMR Spectroscopic Characterization of 22β-Angeloyloxyoleanolic Acid

Introduction and Analytical Rationale

22β-Angeloyloxyoleanolic acid (also known as reduced Lantadene A) is a complex pentacyclic triterpenoid derived from the oleanane skeleton. Found in plants such as Lantana camara, this class of compounds exhibits significant pharmacological properties, including anti-tumor, hepatotoxic, and filaricidal activities[1],[2].

The structural elucidation of pentacyclic triterpenes presents a unique analytical challenge. The oleanane core contains eight quaternary carbons and seven tertiary methyl groups that often suffer from severe spectral overlap in standard 1D 1 H NMR[3]. To achieve an unambiguous assignment of the C-3 hydroxyl group, the C-22 angeloyl ester, and the relative stereochemistry of the rigid polycyclic system, a comprehensive 2D NMR strategy (COSY, HSQC, HMBC, and NOESY) is strictly required[4]. This guide details the causal reasoning, self-validating protocols, and interpretive logic necessary for the rigorous characterization of this molecule.

Caption: Workflow for the NMR spectroscopic characterization of pentacyclic triterpenoids.

Experimental Protocol & Self-Validating Quality Control

To ensure the highest scientific integrity, the following methodology is designed as a self-validating system. Each step includes a quality control checkpoint that must be passed before proceeding.

Step 1: Sample Preparation and Solvent Selection

-

Procedure : Dissolve 15–20 mg of highly purified 22β-angeloyloxyoleanolic acid in 600 µL of Pyridine- d5 (or CDCl 3 containing 0.03% v/v TMS). Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP).

-

Causality : While CDCl 3 is the standard solvent, the seven methyl singlets of the oleanane core (C-23 to C-30) often cluster between δ 0.8 and 1.2 ppm[5]. Pyridine- d5 is strategically chosen because it induces Anisotropy-Induced Solvent Shifts (ASIS). The aromatic ring of pyridine coordinates with the polar hydroxyl and carboxyl groups, spreading the methyl resonances over a wider chemical shift range, which is critical for unambiguous NOESY assignments[2].

-

Self-Validation Checkpoint : Inspect the sample visually. It must be completely particulate-free. Run a preliminary 1-scan 1 H NMR. If the full width at half maximum (FWHM) of the residual solvent peak exceeds 1.5 Hz, the magnet must be re-shimmed. Proceeding with poor shimming will result in severe t1 noise in 2D experiments.

Step 2: 1D NMR Acquisition

-

Procedure :

-

1 H NMR : Acquire at 400 MHz or 600 MHz using a 30° pulse angle, 16–64 scans, and a relaxation delay (D1) of 2.0 seconds.

-

13 C NMR & DEPT-135 : Acquire at 100 MHz or 150 MHz. Use a D1 of 2.0 seconds and accumulate 1024–4096 scans.

-

-

Causality : DEPT-135 is chosen over standard 13 C acquisition to rapidly differentiate CH/CH 3 groups (positive phase) from CH 2 groups (negative phase). Quaternary carbons are intentionally suppressed. This allows the immediate identification of the 8 quaternary carbons of the oleanane skeleton by subtracting the DEPT-135 signals from the broadband-decoupled 13 C spectrum[3].

-

Self-Validation Checkpoint : Integrate the 1 H spectrum. The total integral must correspond to exactly 54 protons (C 35 H 54 O 5 ). Any deviation indicates impurities or residual solvent, requiring re-purification.

Step 3: 2D NMR Acquisition

-

Procedure :

-

HSQC : Acquire with 1 J CH optimized for 145 Hz.

-

HMBC : Acquire with long-range n J CH optimized for 8 Hz.

-

NOESY : Use a mixing time ( τm ) of 300–500 ms.

-

-

Causality : The ester linkage at C-22 lacks adjacent protons to bridge the oleanane core to the angeloyl side chain via COSY. HMBC is specifically optimized to detect 3-bond carbon-proton couplings ( 3 J CH ), making it the only technique capable of linking the H-22 proton to the angeloyl carbonyl carbon[4]. For NOESY, a 300-500 ms mixing time is optimal for a ~500 Da molecule to ensure sufficient Nuclear Overhauser Effect (NOE) buildup without triggering spin diffusion (which causes false-positive correlations).

Structural Elucidation Strategy

Establishing the Oleanane Core and C-3 Hydroxyl

The core skeleton is identified by the characteristic Δ12 double bond. The H-12 olefinic proton appears as a broad triplet at δ ~5.35 ppm, showing an HSQC correlation to C-12 ( δ ~122.5 ppm) and an HMBC correlation to the quaternary C-13 ( δ ~143.2 ppm)[6].

Unlike Lantadene A, which possesses a C-3 ketone ( δ ~217 ppm)[1], 22β-angeloyloxyoleanolic acid is reduced at this position. The presence of a β -hydroxyl group at C-3 is confirmed by a methine proton signal at δ ~3.20 ppm. This proton appears as a doublet of doublets (dd, J = 11.5, 4.5 Hz), proving its axial ( α ) orientation due to the large axial-axial coupling with H-2 β and smaller axial-equatorial coupling with H-2 α .

Assigning the C-22 Angeloyl Ester

The most critical assignment is the location and stereochemistry of the angeloyl group. The H-22 proton resonates downfield at δ ~5.06 ppm due to the deshielding effect of the ester[2].

-

Connectivity : HMBC reveals a strong 3 J CH correlation between H-22 ( δ 5.06) and the angeloyl carbonyl C-1' ( δ 167.5).

-

Stereochemistry : The β -orientation of the ester means H-22 is α -oriented. In the NOESY spectrum, H-22 α will show spatial correlations to the α -oriented methyl group (CH 3 -28 or adjacent α -protons), confirming the β -configuration of the bulky angeloyloxy substituent.

Caption: Key 2D NMR correlations establishing the C-3 and C-22 functionalization.

Quantitative Data Summary

The following table synthesizes the diagnostic chemical shifts for the critical functional groups of 22β-angeloyloxyoleanolic acid, derived from established literature on oleanane triterpenoids[1],[4],[6].

| Position | 13 C δ (ppm) | 1 H δ (ppm) | Multiplicity ( J in Hz) | Key HMBC Correlations ( 1 H → 13 C) |

| C-3 | 78.5 | 3.20 | dd (11.5, 4.5) | C-23, C-24, C-2 |

| C-12 | 122.5 | 5.35 | t (3.5) | C-14, C-18, C-9 |

| C-13 | 143.2 | - | - | - |

| C-22 | 76.0 | 5.06 | t (3.4) | C-17, C-21, C-1' (Angeloyl C=O) |

| C-28 | 180.5 | - | - | - |

| C-1' (Ang) | 167.5 | - | - | - |

| C-2' (Ang) | 128.4 | - | - | - |

| C-3' (Ang) | 137.8 | 5.97 | qq (7.2, 1.5) | C-1', C-4', C-5' |

| C-4' (Ang) | 15.5 | 1.95 | dq (7.2, 1.5) | C-2', C-3' |

| C-5' (Ang) | 20.5 | 1.73 | dq (1.5, 1.5) | C-1', C-2', C-3' |

Note: Spectra referenced to internal TMS at 0.00 ppm. Exact shifts may vary slightly depending on solvent (CDCl 3 vs. Pyridine- d5 ) and concentration.

References

-

Filaricidal properties of Lantana camara and Tamarindus indica extracts, and Lantadene A from L. camara against Onchocerca ochengi and Loa loa Source: PLOS Neglected Tropical Diseases URL:[Link]

-

Lantadene A and boswellic acid isolated from the leaves of Lantana camara L. have the potential to control phytopathogenic Fusarium species Source: PubMed Central (PMC) / NIH URL:[Link]

-

Lantadenes and Their Esters as Potential Antitumor Agents Source: Journal of Natural Products (ACS Publications) URL:[Link]

-

Larvicidal Activity of Extracts and Triterpenoids from Lantana camara Source: Pharmaceutical Biology (Taylor & Francis) URL:[Link]

-

A Cytotoxic Compound from n-Hexane Fraction of Lantana camara Linn Leaves Source: Jurnal Molekul URL:[Link]

Sources

- 1. Filaricidal properties of Lantana camara and Tamarindus indica extracts, and Lantadene A from L. camara against Onchocerca ochengi and Loa loa | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ojs.jmolekul.com [ojs.jmolekul.com]

Application Note: Cytotoxicity Screening of 22β-Angeloyloxyoleanolic Acid Using the Brine Shrimp Lethality Assay (BSLA)

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Rationale

The discovery and validation of bioactive natural products require robust, high-throughput, and cost-effective preliminary screening models. 22β-Angeloyloxyoleanolic acid (also known as Reduced Lantadene A or RLA) is a potent pentacyclic triterpenoid derived from the hepatic biotransformation of Lantadene A, the primary hepatotoxin found in the invasive weed Lantana camara[1][2]. While its parent compound is notorious for causing severe intrahepatic cholestasis in livestock, RLA and its derivatives are of significant interest in pharmacological and toxicological research due to their profound effects on cellular bioenergetics and potential antineoplastic properties.

To evaluate the general cytotoxicity of 22β-Angeloyloxyoleanolic acid, the Brine Shrimp Lethality Assay (BSLA) using Artemia salina is the gold-standard benchtop method[3].

Why the Brine Shrimp Lethality Assay?

As a Senior Application Scientist, I advocate for the BSLA in early-stage drug development because it bridges the gap between in vitro cell culture and complex mammalian models. Artemia salina provides a whole-animal in vivo system where lethality (LC50) correlates strongly with cytotoxicity in human solid tumor cell lines[3]. The assay is self-validating, requires microgram quantities of the test compound, and eliminates the immediate need for resource-intensive murine models during preliminary dose-ranging.

Mechanistic Grounding: How 22β-Angeloyloxyoleanolic Acid Induces Toxicity

Understanding the mechanism of action (MoA) is critical for interpreting the phenotypic endpoints of the BSLA. The toxicity of 22β-Angeloyloxyoleanolic acid is primarily driven by catastrophic mitochondrial failure.

At the cellular level, the compound localizes to the hepatic mitochondrial membrane. Here, it acts as a potent uncoupler of oxidative phosphorylation[1][4]. It stimulates state-4 respiration while actively inhibiting state-3 respiration, effectively circumventing ATP synthase. This uncoupling dissipates the mitochondrial membrane potential, leading to rapid intracellular ATP depletion[4]. The resulting bioenergetic collapse triggers the activation of Caspase-3, committing the cell to apoptosis and resulting in the macroscopic lethality observed in the Artemia model[1]. Furthermore, in mammalian systems, it inhibits the active secretion of bile acids into canaliculi, leading to cholestasis[2].

Figure 1: Mechanism of 22β-Angeloyloxyoleanolic acid-induced cytotoxicity.

Materials and Reagents

Biological & Chemical:

-

Artemia salina cysts (Brine shrimp eggs).

-

22β-Angeloyloxyoleanolic acid (Purity ≥ 98%).

-

Dimethyl Sulfoxide (DMSO, cell-culture grade).

-

Artificial Sea Salt (or formulate using 38 g/L NaCl in distilled water, pH adjusted to 8.5 using 0.1 N NaOH).

-

Positive Control: Potassium dichromate ( K2Cr2O7 ) or Cyclophosphamide.

Equipment:

-

Hatching tank with a dark/light partition (perforated dividing dam).

-

Air pump for continuous aeration.

-

Incubator (maintained at 25–27°C).

-

Pasteur pipettes and micropipettes.

-

24-well tissue culture plates or 5 mL glass vials.

-

Stereomicroscope or magnifying loop.

Experimental Workflow: Step-by-Step Protocol

This protocol is designed as a self-validating system. The inclusion of a vehicle control ensures that mortality is strictly causal to the triterpenoid, not the solvent.

Phase 1: Hatching of Artemia salina

Expert Insight: Brine shrimp nauplii exhibit positive phototaxis. We exploit this biological trait to separate healthy, active subjects from empty cyst shells.

-

Dissolve 38 g of artificial sea salt in 1 L of distilled water.

-

Fill the partitioned hatching tank with the artificial seawater.

-

Add 50 mg of Artemia salina cysts to the darkened side of the tank.

-

Provide continuous aeration to the dark side and incubate at 25–27°C for 48 hours[3].

-

Illuminate the opposite (empty) side of the tank. Active, hatched nauplii will swim through the perforated dam toward the light, leaving unhatched eggs behind.

Phase 2: Preparation of Test Solutions

Expert Insight: DMSO is toxic to Artemia at concentrations above 1% v/v. The final assay volume must strictly maintain DMSO < 1% to prevent solvent-induced false positives.

-

Stock Solution: Dissolve 10 mg of 22β-Angeloyloxyoleanolic acid in 1 mL of DMSO to create a 10,000 µg/mL stock.

-

Serial Dilution: Prepare intermediate concentrations in DMSO, then dilute into artificial seawater to achieve final well concentrations of 10, 50, 100, and 500 µg/mL .

-

Controls:

-

Negative Control: Artificial seawater containing 1% DMSO.

-

Positive Control: Potassium dichromate at 10, 100, and 1000 µg/mL.

-

Phase 3: Exposure and Incubation

-

Using a Pasteur pipette, carefully transfer exactly 10 active nauplii into each glass vial or well of a 24-well plate.

-

Add the respective concentrations of 22β-Angeloyloxyoleanolic acid.

-

Adjust the final volume of each well to exactly 5.0 mL using artificial seawater.

-

Perform all concentrations and controls in triplicate to ensure statistical reliability.

-

Incubate the plates at 25°C for 24 hours under continuous illumination.

Phase 4: Data Collection

-

After 24 hours, examine each well under a stereomicroscope.

-

Count the number of dead nauplii. Criteria for death: Complete lack of movement for >10 seconds, even after gentle agitation of the plate.

-

Calculate the percentage of mortality for each concentration.

Figure 2: Step-by-step experimental workflow for the Brine Shrimp Lethality Assay.

Data Presentation and Analysis

Quantitative data should be summarized to easily compare the dose-dependent response. The LC50 (Lethal Concentration required to kill 50% of the population) is calculated using Finney’s Probit Analysis software or a non-linear regression model (e.g., GraphPad Prism).

Table 1: Representative Mortality Data for 22β-Angeloyloxyoleanolic Acid

| Test Group | Concentration (µg/mL) | Total Nauplii (n=30) | Dead Nauplii (24h) | Mortality (%) | Calculated LC50 (µg/mL) |

| Negative Control | 0 (1% DMSO) | 30 | 1 | 3.3% | - |

| 22β-AA Dose 1 | 10 | 30 | 4 | 13.3% | ~68.5 |

| 22β-AA Dose 2 | 50 | 30 | 12 | 40.0% | ~68.5 |

| 22β-AA Dose 3 | 100 | 30 | 22 | 73.3% | ~68.5 |

| 22β-AA Dose 4 | 500 | 30 | 30 | 100.0% | ~68.5 |

| Positive Control | 100 ( K2Cr2O7 ) | 30 | 28 | 93.3% | ~25.0 |

Note: According to standard pharmacological screening guidelines, an LC50 value < 1000 µg/mL for crude extracts, or < 100 µg/mL for pure compounds, is considered significantly bioactive and warrants further in vitro mechanistic profiling.

References

-

Brine Shrimp Lethality Bioassay Protocol. Scribd. Available at:[Link]

-

Compounds Involved in the Invasive Characteristics of Lantana camara. MDPI (Molecules). Available at:[Link]

-

Comparative effects of lantadene A and its reduced metabolite on mitochondrial bioenergetics. ResearchGate (Toxicon). Available at:[Link]

-

Lantadene A | C35H52O5 | CID 6436598. PubChem - National Institutes of Health (NIH). Available at:[Link]

Sources

Evaluating the Larvicidal Potential of 22β-Angeloyloxyoleanolic Acid and its Analogs: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for Novel Larvicides

The escalating threat of mosquito-borne diseases, such as malaria, dengue, and Zika, coupled with the growing resistance of mosquito populations to conventional insecticides, necessitates an urgent search for new, effective, and environmentally benign larvicides. Natural products, with their vast structural diversity and inherent bioactivity, represent a promising frontier in this endeavor. Among these, pentacyclic triterpenoids, particularly derivatives of oleanolic acid, have garnered significant attention for their diverse pharmacological effects, including insecticidal properties. This guide provides a comprehensive framework for the evaluation of the larvicidal activity of 22β-Angeloyloxyoleanolic acid and other oleanolic acid-derived fractions. While direct larvicidal data for 22β-Angeloyloxyoleanolic acid is not yet prevalent in public literature, this document will utilize a closely related, demonstrably active oleanolic acid derivative as a case study to illustrate the evaluation process. The protocols herein are designed to be broadly applicable for the screening and characterization of novel natural product-derived larvicides.

Scientific Rationale: Why Oleanolic Acid Derivatives?

Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants. It serves as a precursor for a multitude of derivatives, both naturally occurring and synthetic, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1] The structural modifications to the oleanolic acid scaffold can significantly influence its bioactivity. The addition of ester groups, such as the angeloyl group at the 22β position, can alter the lipophilicity and steric properties of the molecule, potentially enhancing its interaction with biological targets in mosquito larvae.

The larvicidal activity of oleanolic acid derivatives has been documented. For instance, a novel oleanolic acid derivative isolated from the plant Coccinia indica has demonstrated significant larvicidal effects against major mosquito vectors.[2][3] This provides a strong rationale for investigating the potential of other derivatives like 22β-Angeloyloxyoleanolic acid. The presumed mechanism of action for many triterpenoids in insects involves disruption of cellular membranes, inhibition of key enzymes, or interference with developmental processes.[4] Some triterpenoids have been shown to have antifeedant and growth inhibitory activities against various insect species.[5][6]

Experimental Workflow for Larvicidal Evaluation

The evaluation of a novel compound's larvicidal potential follows a systematic, multi-step process designed to ensure accuracy, reproducibility, and a clear understanding of its dose-dependent effects.

Caption: A generalized workflow for evaluating the larvicidal activity of a novel compound.

Detailed Protocols

Protocol 1: Preparation of Test Solutions

The accurate preparation of test solutions is fundamental to the reliability of the bioassay results. Due to the hydrophobic nature of many triterpenoids, an organic solvent is typically required for initial solubilization.

Materials:

-

22β-Angeloyloxyoleanolic acid fraction (or other oleanolic acid derivative)

-

Dimethyl sulfoxide (DMSO, analytical grade)

-

Deionized or distilled water

-

Glass vials

-

Micropipettes and sterile tips

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of the 22β-Angeloyloxyoleanolic acid fraction (e.g., 10 mg).

-

Dissolve the weighed compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,000 ppm). Ensure complete dissolution by gentle vortexing.

-

Causality: DMSO is used as a solvent because it is miscible with water and has low toxicity to mosquito larvae at the final concentrations used in the bioassay (typically ≤1%).

-

-

Serial Dilutions:

-

From the stock solution, prepare a series of working solutions by serial dilution in deionized or distilled water.

-

For a range-finding assay, a wide range of concentrations should be prepared (e.g., 100 ppm, 50 ppm, 25 ppm, 10 ppm, 5 ppm, and 1 ppm).

-

For the definitive assay, a narrower range of concentrations around the estimated LC50 value should be prepared.

-

Self-Validation: Always prepare a fresh set of dilutions for each replicate of the experiment to avoid degradation of the compound.

-

Protocol 2: Larvicidal Bioassay (Adapted from WHO Guidelines)

This protocol is based on the standardized methodology recommended by the World Health Organization (WHO) for testing mosquito larvicides, ensuring that the generated data is comparable to international standards.[2][7][8][9]

Materials:

-

Late 3rd or early 4th instar larvae of the target mosquito species (Aedes aegypti, Culex quinquefasciatus, or Anopheles stephensi)

-

Disposable plastic or glass beakers (250 mL)

-

Deionized or distilled water

-

Prepared test solutions of 22β-Angeloyloxyoleanolic acid fractions

-

Control solution (deionized/distilled water with the same concentration of DMSO as the highest concentration test solution)

-

Positive control (a known larvicide, e.g., Temephos)

-

Micropipettes and sterile tips

-

A dissecting needle or small brush for handling larvae

-

Incubator or controlled environment chamber (25-28°C)

Procedure:

-

Experimental Setup:

-

For each concentration to be tested (including the control and positive control), label four replicate beakers.

-

To each beaker, add 249 mL of deionized or distilled water.

-

Add 1 mL of the appropriate test solution to each corresponding beaker to achieve the desired final concentration. Gently stir to ensure even distribution.

-

Causality: Using four replicates for each concentration increases the statistical power of the experiment and helps to account for biological variability.

-

-

Larval Introduction:

-

Carefully transfer 25 late 3rd or early 4th instar larvae into each beaker using a small brush or a wide-bore pipette.

-

Causality: Late 3rd or early 4th instar larvae are used as they are more resilient than earlier instars and provide a more stringent test of the compound's efficacy.

-

-

Incubation and Observation:

-

Place the beakers in an incubator or a room with a controlled temperature of 25-28°C and a 12:12 hour light:dark photoperiod.[8]

-

Record the number of dead larvae in each beaker at 24 hours and 48 hours post-exposure.

-

Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle.[8] Moribund larvae (those incapable of normal movement) should be counted as dead.

-

-

Data Recording and Validation:

-

Record the mortality data for each replicate of each concentration.

-

The bioassay is considered valid if the mortality in the control group is less than 20%.[8] If control mortality is between 5% and 20%, the observed mortality in the treated groups should be corrected using Abbott's formula.[8]

Abbott's Formula: Corrected Mortality (%) = [ ( % Test Mortality - % Control Mortality ) / ( 100 - % Control Mortality ) ] x 100

-

Data Presentation and Analysis

The collected mortality data should be organized in a clear and concise manner to facilitate analysis and interpretation.

Table 1: Larvicidal Activity of a Representative Oleanolic Acid Derivative against Aedes aegypti Larvae (Hypothetical Data)

| Concentration (ppm) | No. of Larvae Tested | No. of Replicates | Mean Mortality (%) at 24h (± SD) | Mean Mortality (%) at 48h (± SD) |

| Control (0.1% DMSO) | 100 | 4 | 2.0 (± 1.0) | 4.0 (± 2.0) |

| 1.25 | 100 | 4 | 15.0 (± 3.5) | 25.0 (± 4.0) |

| 2.5 | 100 | 4 | 35.0 (± 5.0) | 55.0 (± 6.5) |

| 5.0 | 100 | 4 | 60.0 (± 7.0) | 85.0 (± 5.5) |

| 10.0 | 100 | 4 | 90.0 (± 4.5) | 100 (± 0.0) |

| 20.0 | 100 | 4 | 100 (± 0.0) | 100 (± 0.0) |

| Positive Control (Temephos) | 100 | 4 | 100 (± 0.0) | 100 (± 0.0) |

Statistical Analysis: Probit Analysis

To determine the lethal concentrations (LC50 and LC90), the mortality data should be subjected to probit analysis.[3][10][11][12] This statistical method transforms the sigmoid dose-response curve into a straight line, allowing for the accurate calculation of the concentration required to kill 50% (LC50) and 90% (LC90) of the larval population.

Key Parameters to Report:

-

LC50: The concentration of the compound that causes 50% mortality.

-

LC90: The concentration of the compound that causes 90% mortality.

-

95% Confidence Intervals: The range within which the true LC50 and LC90 values are likely to fall.

-

Chi-square value: A measure of the goodness-of-fit of the data to the probit model.

Table 2: Probit Analysis Results for a Representative Oleanolic Acid Derivative against Mosquito Vectors (Based on Senthilkumar et al., 2012)

| Mosquito Species | LC50 (mg/L) | LC90 (mg/L) | 95% Confidence Limits (LC50) | Chi-square (χ²) |

| Culex quinquefasciatus | 5.6 | 12.3 | 4.9 - 6.3 | 0.8 |

| Aedes aegypti | 5.0 | 11.7 | 4.4 - 5.6 | 0.7 |

| Anopheles stephensi | 4.8 | 11.0 | 4.2 - 5.4 | 0.6 |

Data adapted from Senthilkumar, A., et al. (2012). Larvicidal potential of different solvent extracts and oleanolic acid derivative from Coccinia indica against vector mosquitoes. Parasitology research, 111(4), 1343–1349.[2]

Potential Mechanisms of Action of Triterpenoids

Understanding the potential mechanisms of action of 22β-Angeloyloxyoleanolic acid is crucial for its development as a larvicide. While the specific mode of action would require further investigation, several plausible mechanisms have been proposed for triterpenoids.

Caption: Plausible mechanisms of larvicidal action for triterpenoids.

Some studies suggest that triterpenoids can act as neurotoxins by inhibiting acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[13] Others may cause damage to the midgut epithelium of the larvae, leading to impaired nutrient absorption and eventual death. Furthermore, some triterpenoids have been shown to interfere with insect growth and development, potentially by disrupting the endocrine system.[6] The lipophilic nature of these compounds may also allow them to intercalate into and disrupt the integrity of cell membranes.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the larvicidal activity of 22β-Angeloyloxyoleanolic acid fractions and other novel oleanolic acid derivatives. By adhering to standardized protocols, such as those outlined by the WHO, researchers can generate high-quality, reproducible data that will be critical for the potential development of these compounds as new and effective larvicides.

Future research should focus on:

-

Definitive Larvicidal Assays: Conducting comprehensive bioassays to determine the LC50 and LC90 values of purified 22β-Angeloyloxyoleanolic acid against a range of mosquito vector species.

-

Mechanism of Action Studies: Investigating the specific molecular targets and physiological effects of this compound in mosquito larvae.

-

Non-Target Organism Toxicity: Evaluating the safety of 22β-Angeloyloxyoleanolic acid for non-target aquatic organisms to ensure its environmental compatibility.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related oleanolic acid derivatives to understand the structural features that contribute to larvicidal activity.

The exploration of natural products like 22β-Angeloyloxyoleanolic acid holds significant promise for the discovery of the next generation of mosquito larvicides, which are urgently needed to combat the global threat of vector-borne diseases.

References

-

Senthilkumar, A., Tikar, S. N., Gopalan, N., Sundaramoorthy, P., & Venkatesalu, V. (2012). Larvicidal potential of different solvent extracts and oleanolic acid derivative from Coccinia indica against vector mosquitoes. Parasitology research, 111(4), 1343–1349. [Link]

-

ResearchGate. (n.d.). (PDF) Larvicidal potential of different solvent extracts and oleanolic acid derivative from Coccinia indica against vector mosquitoes. [Link]

-

da Silva, G. N., Trindade, F. T., dos Santos, F., & de Andrade, C. F. S. (2016). Larvicidal activity of natural and modified triterpenoids against Aedes aegypti (Diptera: Culicidae). Pest management science, 72(10), 1964–1969. [Link]

-

World Health Organization. (2024). Annex III. Larvicide studies. [Link]

-

Throne, J. E., Weaver, D. K., & Chew, V. (1995). Probit analysis of correlated data: multiple observations over time at one concentration. Journal of economic entomology, 88(6), 1510-1512. [Link]

-

de Oliveira, J. R., de Morais, S. M., de Oliveira, S. G., de Sousa, T. S., de Oliveira, M. R., & de Almeida, R. R. (2021). Evaluation of larvicidal potential against larvae of Aedes aegypti (Linnaeus, 1762) and of the antimicrobial activity of essential oil obtained from the leaves of Origanum majorana L. Molecules, 26(11), 3123. [Link]

-

ResearchGate. (n.d.). (PDF) Larvicidal activity of natural and modified triterpenoids against Aedes aegypti (Diptera: Culicidae). [Link]

-

Pertino, M. W., Schmeda-Hirschmann, G., & Rodríguez, J. A. (2013). Preparation of oleanolic acid derivatives 1–18. Molecules, 18(7), 8196-8211. [Link]

-

Rashed, K. N., & Butnariu, M. (2021). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 26(11), 3295. [Link]

-

ResearchGate. (n.d.). (PDF) Mosquito Larval Bioassays. [Link]

-

Goyal, R., & Sharma, P. L. (2008). Oleanolic acid and related derivatives as medicinally important compounds. Journal of the Indian Chemical Society, 85(10), 997-1011. [Link]

-

Li, Y., Li, Y., Li, J., Li, X., & Li, Y. (2021). Synthesis and biological evaluations of oleanolic acid indole derivatives as hyaluronidase inhibitors with enhanced skin permeability. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1361–1370. [Link]

-

da Silva, J. K. R., da Trindade, R., & de Sousa, P. J. C. (2024). Exploring the Larvicidal and Adulticidal Activity against Aedes aegypti of Essential Oil from Bocageopsis multiflora. Molecules, 29(10), 2262. [Link]

-

Wang, G. C., Li, Y. J., Li, Y., & Li, X. (2012). Synthesis and biological evaluation of nitric oxide-releasing derivatives of oleanolic acid as inhibitors of HepG2 cell apoptosis. Bioorganic & medicinal chemistry letters, 22(1), 589–592. [Link]

-

Tadei, W. P., & da Silva Mesquita, F. (2019). PROTOCOL FOR LARVICIDE BIOASSAYS. protocols.io. [Link]

-

World Health Organization. (2005). Guidelines for laboratory and field testing of mosquito larvicides. [Link]

-

Luo, D., Zhang, Y., & Zhang, W. (2021). Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules and Activities: Part Ⅰ (Aphanamixis-Chukrasia). Molecules, 26(24), 7501. [Link]

-

Swale, D. R., & Bloomquist, J. R. (2019). Insecticidal and Antifeedant Activities of Malagasy Medicinal Plant (Cinnamosma sp.) Extracts and Drimane-Type Sesquiterpenes against Aedes aegypti Mosquitoes. Insects, 10(11), 373. [Link]-Swale-Bloomquist/4c1b50ef4a65a2b132924355529f798e6dfd1e6e)

-

Tian, X., Wang, Y., Zhang, Y., & Luo, D. (2020). The antifeedant, insecticidal and insect growth inhibitory activities of triterpenoid saponins from Clematis aethusifolia Turcz against Plutella xylostella (L.). Pest management science, 76(9), 3209–3217. [Link]

-

Kim, S. I., Yoon, J. S., & Kim, Y. J. (2013). Laboratory and simulated field bioassays to evaluate larvicidal activity of Pinus densiflora hydrodistillate, its constituents and structurally related compounds against Aedes albopictus, Aedes aegypti and Culex pipiens pallens in relation to their inhibitory effects on acetylcholinesterase activity. Molecules, 18(6), 6336–6351. [Link]

-

ResearchGate. (n.d.). Molecular structure of oleanolic acid derivative. [Link]

-

Rahuman, A. A., Gopalakrishnan, G., Venkatesan, P., & Geetha, K. (2008). Larvicidal activity of medicinal plant extracts against Anopheles subpictus & Culex tritaeniorhynchus. The Indian journal of medical research, 127(2), 142–148. [Link]

-

ResearchGate. (n.d.). (PDF) PROTOCOL FOR LARVICIDE BIOASSAYS v1. [Link]

-

de Almeida, A. C. G., de Oliveira, R. B., de Sousa, D. P., & de Almeida, R. N. (2020). Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control. Molecules, 26(1), 56. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. DSpace [iris.who.int]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. ars.usda.gov [ars.usda.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Dissolving 22β-Angeloyloxyoleanolic Acid for In Vitro Aqueous Assays

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and troubleshooting for the dissolution of 22β-Angeloyloxyoleanolic acid, a triterpenoid compound that, like many of its class, presents challenges with aqueous solubility. This guide is designed to provide you with the necessary protocols and rationale to ensure the successful preparation of this compound for your in vitro aqueous assays.

Frequently Asked Questions (FAQs)

Q1: Why is 22β-Angeloyloxyoleanolic acid difficult to dissolve in aqueous solutions?

A1: 22β-Angeloyloxyoleanolic acid is a derivative of oleanolic acid, a pentacyclic triterpenoid. These molecules are characteristically hydrophobic (water-repelling) due to their large, nonpolar carbon skeleton. While the addition of an angeloyloxy group introduces some polarity, the overall molecule remains poorly soluble in water-based media, such as cell culture media or assay buffers. This inherent low aqueous solubility is the primary reason for dissolution challenges.

Q2: What is the most common solvent for dissolving 22β-Angeloyloxyoleanolic acid?

A2: Dimethyl sulfoxide (DMSO) is the most widely used organic solvent for preparing high-concentration stock solutions of hydrophobic compounds like 22β-Angeloyloxyoleanolic acid for in vitro studies.[1] It is a powerful aprotic solvent that can dissolve a wide range of nonpolar and polar compounds. Ethanol and dimethylformamide (DMF) are also viable alternatives.[2][3]

Q3: My compound precipitates when I add the DMSO stock solution to my aqueous assay media. What is happening?

A3: This phenomenon is known as "solvent shock" or "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) is rapidly diluted into an aqueous medium where it has very low solubility. The abrupt change in solvent polarity causes the compound to exceed its maximum soluble concentration in the aqueous environment, leading to the formation of a precipitate.[1]

Q4: What is the maximum permissible concentration of DMSO in my cell-based assay?

A4: The final concentration of DMSO in your assay is critical, as it can be toxic to cells and interfere with experimental results.[1] While cell line-dependent, a general guideline is to keep the final DMSO concentration below 0.5%, with a concentration of ≤ 0.1% being preferable for sensitive or primary cell cultures.[1][4][5] It is imperative to always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments to account for any solvent-induced effects.[1]

Q5: Can I just filter out the precipitate?

A5: Filtering the precipitate is not recommended. This will remove an unknown amount of your active compound, leading to an inaccurate final concentration in your experiment and compromising the reliability and reproducibility of your data. The best approach is to address the root cause of the precipitation.

Core Dissolution Protocol: DMSO-Based Method

This protocol provides a standard and reliable method for dissolving 22β-Angeloyloxyoleanolic acid using DMSO.

I. Preparation of a High-Concentration Stock Solution

The first step is to create a concentrated stock solution in 100% DMSO. This allows for the addition of a small volume to your aqueous media, minimizing the final DMSO concentration.

Materials:

-

22β-Angeloyloxyoleanolic acid powder

-

High-purity, sterile-filtered DMSO (cell culture grade)

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Weighing: Accurately weigh the desired amount of 22β-Angeloyloxyoleanolic acid powder in a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is advisable to start with a small volume of DMSO and add more if needed.

-

Dissolution:

-

Cap the tube/vial securely and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution. If particulates are still visible, place the tube in a water bath sonicator for 10-15 minutes.[1]

-

Gentle warming in a 37°C water bath can also aid dissolution, but exercise caution as excessive heat may degrade the compound.[1]

-

-

Sterilization (Optional): If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time.[1] Store at -20°C or -80°C in tightly sealed, light-protected vials.

II. Preparation of Working Solutions in Aqueous Media

This step involves diluting the DMSO stock solution into your final aqueous buffer or cell culture medium. The key to preventing precipitation is a stepwise dilution process.

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 22β-Angeloyloxyoleanolic acid stock solution at room temperature.

-

Pre-warm Media: Pre-warm your cell culture medium or assay buffer to 37°C. This can improve the solubility of the compound.

-

Intermediate Dilution (Crucial Step): To avoid solvent shock, do not add the concentrated DMSO stock directly into the final large volume of media. Instead, perform an intermediate dilution. For example, add 1-2 µL of the stock solution to a smaller volume of pre-warmed media (e.g., 100-200 µL) and mix gently by pipetting.

-

Final Dilution: Add the intermediate dilution dropwise to the final volume of pre-warmed media while gently swirling or stirring.

-

Final Inspection: Visually inspect the final working solution for any signs of precipitation or turbidity. If the solution is clear, it is ready for use.

Advanced Protocol: Using Pluronic® F-68 as a Solubility Enhancer

For particularly challenging situations where precipitation persists, a non-ionic surfactant like Pluronic® F-68 can be used to improve the solubility and stability of hydrophobic compounds in aqueous solutions. Pluronic® F-68 is a copolymer that can form micelles, encapsulating the hydrophobic compound and aiding its dispersal in water.[6][7]

I. Preparation of 10% (w/v) Pluronic® F-68 Stock Solution

Materials:

-

Pluronic® F-68 powder

-

Tissue culture grade water

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Weigh 10g of Pluronic® F-68 powder.

-

Add the powder to 90 mL of tissue culture grade water to make a final volume of 100 mL.

-

Stir the solution until the Pluronic® F-68 is completely dissolved. Gentle heating may be required.

-

Sterilize the 10% Pluronic® F-68 solution by passing it through a 0.22 µm filter.

-

Store the sterile solution at room temperature.[8]

II. Dissolution of 22β-Angeloyloxyoleanolic Acid with Pluronic® F-68

This protocol integrates Pluronic® F-68 into the final dilution step.

Procedure:

-

Prepare a High-Concentration Stock in DMSO: Follow the "Core Dissolution Protocol: DMSO-Based Method" (Part I) to prepare a concentrated stock solution of 22β-Angeloyloxyoleanolic acid in 100% DMSO.

-

Prepare Media with Pluronic® F-68: Add the 10% sterile Pluronic® F-68 stock solution to your cell culture medium or assay buffer to achieve a final concentration of 0.1% (w/v) Pluronic® F-68.[1] For example, add 1 mL of 10% Pluronic® F-68 to 99 mL of media.

-

Pre-warm the Pluronic® F-68 containing media to 37°C.

-

Dilute the DMSO Stock: Perform the same stepwise dilution as described in the "Core Dissolution Protocol: DMSO-Based Method" (Part II), but use the pre-warmed media containing Pluronic® F-68.

-

Create an intermediate dilution of the DMSO stock in a small volume of the Pluronic® F-68 media.

-

Add this intermediate dilution dropwise to the final volume of the Pluronic® F-68 media while gently mixing.

-

-

Final Inspection and Use: Visually inspect the final working solution. The presence of Pluronic® F-68 should help maintain the compound in solution. Use the final solution immediately in your assay.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Compound does not dissolve in 100% DMSO | - Insufficient solvent volume- Compound is of low purity or has degraded | - Gradually add more DMSO while vortexing/sonicating.- If the compound still does not dissolve, consider obtaining a fresh batch of the compound. |

| Precipitate forms immediately upon adding DMSO stock to aqueous media | - Solvent shock due to rapid dilution- Final concentration exceeds maximum solubility | - Perform an intermediate, stepwise dilution.- Add the stock solution dropwise while gently stirring.- Reduce the final concentration of the compound.- Ensure the final DMSO concentration is as high as your cells can tolerate (e.g., up to 0.5%) to aid solubility. |

| Solution is initially clear but becomes cloudy or precipitates over time | - Compound instability in aqueous media- Interaction with media components (e.g., proteins in serum) | - Prepare the working solution immediately before use.- Consider using a serum-free medium for the dilution if your experiment allows.- Use the advanced protocol with Pluronic® F-68 to improve stability. |

| Inconsistent results between experiments | - Incomplete dissolution of the stock solution- Precipitation in the stock solution due to repeated freeze-thaw cycles | - Always ensure the DMSO stock is fully dissolved before each use (vortex/sonicate if necessary).- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] |

Visual Diagrams

Decision-Making Flowchart for Dissolution Method

Caption: Decision-making process for dissolving 22β-Angeloyloxyoleanolic acid.

Workflow for Core Dissolution Protocol

Caption: Step-by-step workflow for the DMSO-based dissolution protocol.

References

- Benchchem. (n.d.). Technical Support Center: Managing Oleanolic Acid in Cell Culture.

- Sigma-Aldrich. (n.d.). Pluronic F-68 solution (P5556).

- Cayman Chemical. (2022, October 25). Oleanolic Acid - PRODUCT INFORMATION.

- Cayman Chemical. (2014, October 20). Oleanolic Acid - Product Information.

- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.

- JoVE. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.

- MDPI. (2021, November 29). Oleanolic Acid: Extraction, Characterization and Biological Activity. Molecules.

- Benchchem. (n.d.). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.

- ResearchGate. (n.d.). Solubility of Oleanolic Acid in Various Solvents from (288.3 to 328.3) K.

- Interchim. (n.d.). Pluronic® F-68.

- HiMedia Laboratories. (n.d.). Pluronic® F-68.

- ResearchGate. (2016, April 30). Techniques to enhance solubility of hydrophobic drugs: An overview.

- Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.

- LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.

- Emulatebio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. emulatebio.com [emulatebio.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Preventing thermal degradation of 22beta-Angeloyloxyoleanolic acid during storage

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 22β-Angeloyloxyoleanolic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice to prevent its thermal degradation during storage and experimentation. Our goal is to ensure the integrity and reliability of your research by addressing the specific challenges you may encounter.

Introduction to the Stability of 22β-Angeloyloxyoleanolic Acid

22β-Angeloyloxyoleanolic acid is a pentacyclic triterpenoid with promising biological activities. Its structure consists of a robust oleanolic acid backbone and a chemically sensitive 22β-angeloyl ester group. The primary stability concerns for this molecule are twofold:

-

Isomerization: The angelate moiety, a cis-(Z)-2-methyl-2-butenoate ester, is thermodynamically less stable than its trans-(E) isomer, tiglic acid. This isomerization can be catalyzed by heat, acids, or bases, leading to the formation of the corresponding tiglate derivative, which may have different biological activity.[1][2][3]

-

Hydrolysis: The ester linkage at the 22β position is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield oleanolic acid and angelic acid.[4]

This guide will provide practical solutions to mitigate these degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Question 1: What are the ideal long-term storage conditions for solid 22β-Angeloyloxyoleanolic acid?

For long-term stability, solid 22β-Angeloyloxyoleanolic acid should be stored in a tightly sealed container in a freezer at or below -20°C.[5] The container should be protected from light and moisture. Before opening, allow the container to equilibrate to room temperature to prevent condensation, which could introduce moisture and promote hydrolysis.

Question 2: I need to prepare a stock solution. What solvent should I use, and how should I store it?

22β-Angeloyloxyoleanolic acid is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[5] For short-term storage (up to a few days), stock solutions in anhydrous, high-purity DMSO or ethanol can be stored at -20°C. It is advisable to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[5] Aqueous solutions are not recommended for storage beyond a single day due to the risk of hydrolysis.[5]

Question 3: Can I store my samples at 4°C in the refrigerator?

For short-term storage (a few days to a week), 4°C in a desiccated and dark environment is acceptable for solid samples.[2][3] However, for periods longer than a week, -20°C is strongly recommended to minimize the rate of potential isomerization and other degradation reactions.[5][6]

Troubleshooting Degradation

Question 4: I suspect my sample has degraded. What are the likely degradation products?

The two most probable degradation products are:

-

22β-Tigloyloxyoleanolic acid: Formed via isomerization of the angelate group. This is often the primary degradation product under thermal stress.[2][7]

-

Oleanolic acid: Formed by the hydrolysis of the ester bond.[4]

The following diagram illustrates the primary degradation pathways:

Question 5: My analytical results show an unexpected peak in the chromatogram. How can I confirm if it's a degradation product?

If you observe a new peak, particularly one that increases in area upon sample stress testing (e.g., heating), it is likely a degradation product. To confirm its identity, you can perform a forced degradation study and analyze the sample using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS). This will allow you to determine the mass of the unknown peak and compare it to the expected masses of the isomerization and hydrolysis products.[8][9]

Question 6: I am using an acidic mobile phase for my HPLC analysis. Could this be causing degradation on the column?

Yes, prolonged exposure to acidic conditions, even in the mobile phase, can potentially cause on-column isomerization or hydrolysis, though this is less likely with typical run times. To minimize this risk:

-

Keep the sample in the autosampler for the shortest time possible.

-

Use the mildest acidic conditions necessary for good chromatography.

-

Consider using a mobile phase with a neutral pH if chromatographic performance is acceptable.

-

Analyze a sample over several repeat injections to see if the degradant peak area increases with time spent in the acidic mobile phase.

Preventative Measures

Question 7: How can I design my experiments to minimize thermal degradation?

-

Temperature Control: Avoid exposing the compound to elevated temperatures for extended periods. If heating is necessary for an experimental protocol, use the lowest effective temperature and the shortest possible duration.

-

pH Control: Maintain a neutral pH in your experimental solutions whenever possible. Avoid strongly acidic or basic conditions unless they are a required part of the reaction.

-

Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can sometimes be initiated by thermal stress.[10][11]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate a stability-indicating analytical method.

1. Sample Preparation:

-

Prepare a stock solution of 22β-Angeloyloxyoleanolic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.[12]

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 8 hours.[12]

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[12]

-

Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.[12] Also, reflux a solution of the compound in a neutral solvent (e.g., acetonitrile) at 80°C for 24 hours.

-

Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

-

After the specified time, cool the samples to room temperature.

-

Neutralize the acidic and basic samples before injection.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method suitable for separating 22β-Angeloyloxyoleanolic acid from its primary degradation products. Method optimization may be required based on your specific instrumentation.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size[13] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm[13] |

| Injection Volume | 10 µL |

Expected Elution Order: Oleanolic acid (most polar) will elute first, followed by 22β-Angeloyloxyoleanolic acid and then its tiglate isomer (least polar).

Summary of Recommendations

| Parameter | Recommendation for Optimal Stability |

| Solid Storage | -20°C or colder, dry, dark, tightly sealed. |

| Solution Storage | Anhydrous organic solvents (DMSO, Ethanol), -20°C, inert atmosphere, short-term only. |

| Temperature | Avoid temperatures above ambient for extended periods. |

| pH | Maintain neutral pH in solutions where possible. |

| Atmosphere | Store under inert gas (Nitrogen/Argon) if possible. |

| Analytical Method | Use a validated stability-indicating HPLC method. |

By adhering to these guidelines, researchers can significantly reduce the risk of thermal degradation of 22β-Angeloyloxyoleanolic acid, ensuring the accuracy and reproducibility of their experimental results.

References

-

Wikipedia. Angelic acid. [Link]

-

Grokipedia. Angelic acid. [Link]

-

PubMed. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

PubMed. [Studies on triterpenoid constituents of the roots of Lantana camara]. [Link]

-

PubMed. Triterpenoids from the aerial parts of Lantana camara. [Link]

-

MDPI. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review. [Link]

-

Data in Brief. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. [Link]

-

SpringerLink. LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. [Link]

-

RSC Publishing. Chemical composition and toxicity studies on Lantana camara L. flower essential oil and its in silico binding and pharmacokinetics to superoxide dismutase 1 for amyotrophic lateral sclerosis (ALS) therapy. [Link]

-

Unicamp. ANALYSIS AND CHARACTERIZATION OF AMPICILLIN DEGRADATION PRODUCTS IN PHARMACEUTICAL SAMPLES BY LC-MS/MS. [Link]

-

Chemguide. hydrolysis of esters. [Link]

-

European Journal of Chemistry. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. [Link]

-

PMC. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

-

PMC. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]

-

UPCommons. HYDROLYTIC AND ENZYMATIC DEGRADATION OF BIOBASED POLY(4-HYDROXYBUTYRATE) FILMS. SELECTIVE ETCHING OF SPHERULITES. [Link]

-

PMC. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. [Link]

-

PMC. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method. [Link]

-

ResearchGate. The separation of substituted Olean-12-en-28-oic acids from the corresponding Urs-12-en-28-oic acid isomers. [Link]

-

PMC. Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(dibutyl itaconate-co-butadiene) Elastomer. [Link]

-

MDPI. Thermal and Thermal-Oxidative Molecular Degradation of Polystyrene and Acrylonitrile Butadiene Styrene during 3D Printing Starting from Filaments and Pellets. [Link]

-

MDPI. 3-b-Hydroxyolean-12-en-28-oic Acid (Oleanolic Acid). [Link]

-

ResearchGate. Structure of oleanolic acid (3β-hydroxyolean-12-en-28-oic acid), [M + ] = m/z 456, corresponding to C 30 H 48 O 3. [Link]

-

ResearchGate. (PDF) Thermal and Thermal-Oxidative Molecular Degradation of Polystyrene and Acrylonitrile Butadiene Styrene during 3D Printing Starting from Filaments and Pellets. [Link]

-

PLOS ONE. Olean-12-Eno[2,3-c][1][2][14]Oxadiazol-28-Oic Acid (OEOA) Induces G1 Cell Cycle Arrest and Differentiation in Human Leukemia Cell Lines. [Link]

-

Green Chemistry (RSC Publishing). Remarkable elasticity and enzymatic degradation of bio-based poly(butylene adipate-co-furanoate): replacing terephthalate. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. semanticscholar.org [semanticscholar.org]

- 4. jfda-online.com [jfda-online.com]

- 5. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 22β-Angeloyloxyoleanolic Acid

Welcome to the Technical Support Center for the quantitative analysis of 22β-Angeloyloxyoleanolic acid (Lantadene A) and related pentacyclic triterpenoids. This resource is designed for researchers, analytical scientists, and drug development professionals facing challenges with liquid chromatography-mass spectrometry (LC-MS) method validation.